An In-depth Technical Guide to Ethyl Formate: Chemical Properties and Structure
An In-depth Technical Guide to Ethyl Formate: Chemical Properties and Structure
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl formate (B1220265) (ethyl methanoate) is a volatile ester recognized for its characteristic rum-like odor and its role as a significant flavor component in various fruits, such as raspberries.[1][2] Beyond its natural occurrence, it serves as a versatile solvent for cellulose (B213188) derivatives, oils, and greases, and finds application as a fungicide and larvicide in the food industry.[2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, reactivity, and standard experimental protocols related to ethyl formate, tailored for a scientific audience. All quantitative data is presented in tabular format for clarity, and key chemical processes are visualized using standardized diagrams.
Chemical Identification and General Properties
Ethyl formate is the ester formed from the condensation of formic acid and ethanol (B145695).[2][4] Its fundamental identifiers and properties are summarized below.
| Identifier | Value |
| IUPAC Name | Ethyl formate[2][4] |
| Systematic IUPAC Name | Ethyl methanoate[2] |
| CAS Number | 109-94-4[2][5] |
| Molecular Formula | C₃H₆O₂[1][2][4] |
| Molecular Weight | 74.08 g/mol [2][4] |
| Appearance | Clear, colorless liquid[2][4][6] |
| Odor | Pleasant, fruity, rum-like odor[1][2][4][6] |
| SMILES | CCOC=O[4][7] |
| InChI Key | WBJINCZRORDGAQ-UHFFFAOYSA-N[2][4][5] |
Chemical Structure
Ethyl formate consists of a formyl group attached to an ethyl group through an ester linkage. The molecule is relatively simple, featuring a planar ester group.
Caption: 2D chemical structure of ethyl formate (C₃H₆O₂).
Physicochemical Properties
The physical and chemical properties of ethyl formate are critical for its handling, application as a solvent, and role in chemical synthesis.
| Property | Value |
| Density | 0.921 g/mL at 20 °C[6] |
| Melting Point | -80 °C (-112 °F; 193 K)[2][6] |
| Boiling Point | 52-54 °C (126-129 °F; 325-327 K)[2][6] |
| Solubility in Water | 9 g/100 mL at 18 °C[2][6] (Slowly decomposes)[8] |
| Miscibility | Miscible with ethanol, ether, acetone, and benzene[6] |
| Vapor Pressure | 200 mmHg at 20 °C[2][4][8] |
| Refractive Index (n²⁰/D) | 1.359[6] |
| Ionization Energy | 10.61 eV[8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and structural elucidation of ethyl formate.
-
¹H NMR Spectroscopy : The proton NMR spectrum of ethyl formate is characterized by three distinct signals:
-
A singlet for the formyl proton (HCOO-) typically appears far downfield.
-
A quartet for the methylene (B1212753) protons (-OCH₂CH₃) resulting from coupling with the adjacent methyl protons.
-
A triplet for the terminal methyl protons (-OCH₂CH₃) due to coupling with the methylene protons.[9]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group.[4][10] Other characteristic peaks include C-O stretching and C-H stretching vibrations.[10]
-
Mass Spectrometry : Electron ionization mass spectrometry provides a fragmentation pattern useful for confirming the molecular structure.[11]
Chemical Reactivity and Key Reactions
Ethyl formate undergoes reactions typical of esters, most notably hydrolysis. It is stable under normal transport conditions but is incompatible with strong oxidizing agents, strong bases, strong acids, and nitrates.[6][8]
Hydrolysis
Ethyl formate slowly decomposes in water and can be hydrolyzed under acidic or basic conditions to yield formic acid and ethanol.[8]
-
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium reaction, typically carried out by heating the ester with a dilute strong acid like HCl or H₂SO₄.[12][13][14] The presence of excess water shifts the equilibrium towards the products.[13][14] The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[12]
Caption: Acid-catalyzed hydrolysis of ethyl formate.
-
Base-Promoted Hydrolysis (Saponification) : This reaction is effectively irreversible because the formic acid produced is deprotonated by the base to form a formate salt.[13][15] The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.[13]
Reaction with Ammonia
Ammonia reacts with ethyl formate to produce formamide (B127407) and ethanol, a common amidation reaction for esters.[1] HCOOCH₂CH₃ + NH₃ → HCONH₂ + CH₃CH₂OH[1]
Experimental Protocols
Synthesis via Fischer Esterification
The most common laboratory synthesis of ethyl formate is the Fischer esterification of formic acid with ethanol, using a strong acid as a catalyst.[1]
Materials:
-
85% Formic acid (0.45 mol)
-
95% Ethanol (0.40 mol)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution[16]
Methodology:
-
Reaction Setup : Combine 20 mL of 85% formic acid and 25 mL of 95% ethanol in a 250 mL reaction flask. Carefully add a few drops of concentrated sulfuric acid while stirring.
-
Esterification and Distillation : Assemble a fractional distillation apparatus. Heat the mixture under constant stirring. Ethyl formate has a lower boiling point (54 °C) than the reactants, allowing it to be continuously removed from the reaction mixture by distillation as it forms. This separation drives the equilibrium toward the product side. Collect the distillate that comes over at approximately 52-54 °C.
-
Purification (Washing) : Transfer the collected distillate to a separatory funnel. Wash the crude ester with a saturated sodium bicarbonate solution to neutralize any remaining formic acid and sulfuric acid.[16] Subsequently, wash with a saturated sodium chloride solution to reduce the solubility of the ester in the aqueous layer.[16]
-
Drying : Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or magnesium sulfate.[1]
-
Final Distillation : Filter off the drying agent and perform a final simple distillation of the dried ester. Collect the pure ethyl formate fraction boiling at 53-54 °C.[16]
Caption: Experimental workflow for ethyl formate synthesis.
Safety and Handling
Ethyl formate is a highly flammable liquid and vapor that can form explosive mixtures with air.[6][17] It poses several health hazards and requires careful handling.
| Hazard Category | Description |
| Flammability | Highly Flammable. Flash Point: -20 °C (-4 °F).[2][4][8] Explosive Limits: 2.8% - 16.0%.[2][8] Keep away from heat, sparks, open flames, and other ignition sources.[17][18] Containers should be grounded and bonded during transfer.[19] |
| Health Hazards | Harmful if swallowed or inhaled.[17][20] Causes serious eye irritation.[17][20] May cause respiratory irritation.[17][20] It is also a central nervous system depressant.[2] |
| Personal Protective Equipment (PPE) | Wear solvent-resistant gloves, protective clothing, and eye/face protection (goggles or face shield).[18][19] Use in a well-ventilated area or with respiratory protection.[17][18] |
| Storage | Store in a cool, dry, well-ventilated, flame-proof area in tightly closed containers.[18][19][20] Protect from physical damage and moisture.[18][19] |
| Spill & Disposal | Eliminate all ignition sources.[8] Absorb spills with non-combustible material like sand or earth.[8][19] Dispose of as hazardous waste in accordance with local regulations.[19] Can be burned in a chemical incinerator.[20] |
References
- 1. Ethyl formate - Sciencemadness Wiki [sciencemadness.org]
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- 3. Method for producing ethyl formate_Chemicalbook [chemicalbook.com]
- 4. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl formate [webbook.nist.gov]
- 6. Ethyl formate | 109-94-4 [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. ETHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl formate [webbook.nist.gov]
- 11. Ethyl formate [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
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- 15. youtube.com [youtube.com]
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- 17. merckmillipore.com [merckmillipore.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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